

N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: N-Desmethyl Regorafenib-d3

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **N-Desmethyl Regorafenib-d3**, a key metabolite of the multi-kinase inhibitor Regorafenib. This document covers its chemical identity, analytical quantification methods, and its role in the metabolic pathway of its parent compound.

Core Compound Information

N-Desmethyl Regorafenib-d3 is the deuterated form of N-Desmethyl Regorafenib N-Oxide (M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling makes it a crucial internal standard for quantitative bioanalytical assays.



Identifier	Value	Source
Compound Name	N-Desmethyl Regorafenib-d3; N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3	LGC Standards[1]
CAS Number	Not Available (NA) for the deuterated form. The unlabeled form, Regorafenib N-Desmethyl Impurity, has the CAS number 1343498-72-5.[2]	Multiple Vendors
Molecular Formula	C20H10D3CIF4N4O3	LGC Standards[1]
Parent Drug	Regorafenib (CAS: 755037-03-7)[4]	Wikipedia[4]

Structural Information

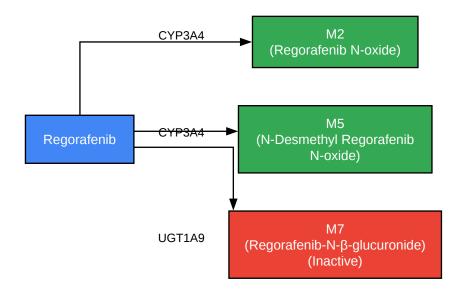
The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib with the N-methyl group removed and a deuterium label incorporated.

(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot generate images. Please refer to chemical supplier databases for a visual representation of the structure.)

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to the parent drug.[5] N-Desmethyl Regorafenib-d3 serves as an invaluable tool for accurately studying the pharmacokinetics of the M5 metabolite.





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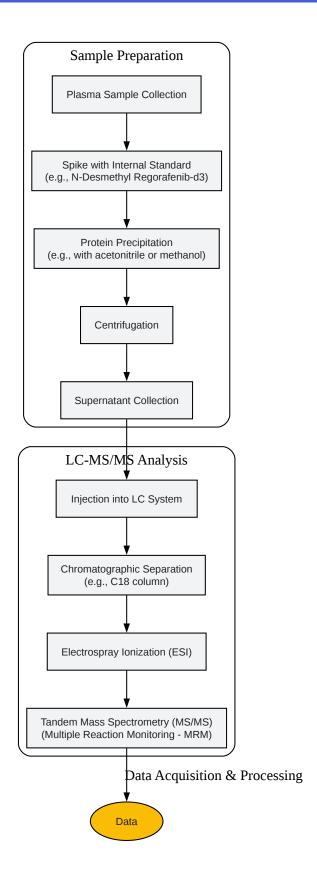
Fig. 1: Simplified metabolic pathway of Regorafenib.

Experimental Protocols: Quantification of Regorafenib and its Metabolites

The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. The most common analytical technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow





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Fig. 2: A typical workflow for the quantification of Regorafenib and its metabolites.



Detailed Methodological Parameters from Literature

The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Regorafenib and its metabolites.

Table 1: Sample Preparation

Parameter	Method 1[6]	Method 2[7]
Biological Matrix	Mouse Plasma	Human Plasma
Sample Volume	30 μL	Not Specified
Internal Standard	regorafenib- ¹³ CD ₃ , M2- ¹³ CD ₃ , RG- ¹³ CD ₃	Not specified for M5
Precipitation Agent	Acetonitrile:water (3:1, v/v) containing the internal standard	Not Specified
Extraction Method	Protein Precipitation	Protein Precipitation

Table 2: Liquid Chromatography

Parameter	Method 1[6]	Method 2[7]
LC System	UPLC	Not Specified
Column	Not Specified	Hypersil Gold®
Mobile Phase A	Not Specified	10mM ammonium formate containing 0.1% formic acid
Mobile Phase B	Not Specified	Acetonitrile containing 0.1% formic acid
Flow Rate	Not Specified	0.3 mL/min
Elution	Not Specified	Gradient
Run Time	5 min	Not Specified



Table 3: Mass Spectrometry

Parameter	Method 1[6]	Method 2[7]
Mass Spectrometer	Triple Quadrupole	Triple Quadrupole
Ionization Mode	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
Detection Mode	Selected Reaction Monitoring (SRM)	Selected Reaction Monitoring (SRM)

Table 4: Method Validation Data

Parameter	Method 1 (for M5)[6]	Method 2 (for M5)[7]
Calibration Range	5 - 1,000 ng/mL	50 - 5,000 ng/mL
LLOQ	5 ng/mL	Not Specified
Intra-day Precision (CV%)	< 12.0%	2.4 to 10.2%
Inter-day Precision (CV%)	< 12.0%	2.4 to 10.2%
Accuracy	91.3%	91.0 to 111.7%
Recovery	>90%	Satisfactory

Conclusion

N-Desmethyl Regorafenib-d3 is an indispensable tool for the accurate bioanalysis of Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the exposure of active metabolites are crucial for optimizing therapeutic strategies and personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.

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